![molecular formula C16H23N3O5 B1394512 Tert-butyl 4-(2-(hydroxymethyl)-4-nitrophenyl)piperazine-1-carboxylate CAS No. 955369-05-8](/img/structure/B1394512.png)
Tert-butyl 4-(2-(hydroxymethyl)-4-nitrophenyl)piperazine-1-carboxylate
Overview
Description
Tert-butyl piperazine-1-carboxylate derivatives are a class of organic compounds that contain a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . These compounds often serve as useful building blocks in the synthesis of various organic compounds .
Synthesis Analysis
The synthesis of similar compounds, such as tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate, has been reported . These compounds were synthesized and characterized by FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies .Molecular Structure Analysis
The structures of similar compounds were confirmed by single crystal X-ray diffraction analysis . The molecule of one is linear in shape with the ethyl acetate moiety adopting a fully extended conformation, while the molecule of the other is L-shaped with the molecule being twisted at the C10 atom .Chemical Reactions Analysis
Piperazine and N-Boc piperazine and their simple derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, the molecular weight of tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate is 230.30 g/mol .Scientific Research Applications
Synthesis and Characterization
Tert-butyl 4-(2-(hydroxymethyl)-4-nitrophenyl)piperazine-1-carboxylate is an organic intermediate used in various chemical syntheses. For example, Liu Ya-hu (2010) synthesized a related compound, tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, as an intermediate for biologically active benzimidazole compounds (Liu Ya-hu, 2010). Similarly, Zhi-Ping Yang et al. (2021) studied the compound's nucleophilic substitution reaction, confirming its structure with various spectroscopic methods and single crystal X-ray diffraction (Yang et al., 2021).
Biological Evaluation
The compound has been evaluated for biological activities. For instance, C. Sanjeevarayappa et al. (2015) synthesized a variant of this compound and screened it for in vitro antibacterial and anthelmintic activity, observing moderate anthelmintic activity (Sanjeevarayappa et al., 2015).
Structural Analysis
B. Kulkarni et al. (2016) synthesized derivatives of N-Boc piperazine, closely related to tert-butyl 4-(2-(hydroxymethyl)-4-nitrophenyl)piperazine-1-carboxylate, and analyzed their molecular structures and intermolecular interactions via X-ray diffraction and Hirshfeld surface analysis (Kulkarni et al., 2016).
Anticorrosive Properties
B. Praveen et al. (2021) investigated a novel heterocyclic compound, tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate, for its anticorrosive properties on carbon steel in acidic conditions. They found significant inhibition efficiency, highlighting its potential in corrosion protection applications (Praveen et al., 2021).
Pharmaceutical Intermediates
The compound also serves as an important intermediate in pharmaceutical syntheses. D. Kong et al. (2016) synthesized a related compound as an intermediate in biologically active compounds such as crizotinib (Kong et al., 2016).
Mechanism of Action
Target of Action
Compounds containing piperazine rings are known to interact favorably with macromolecules due to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the ring .
Mode of Action
It’s worth noting that the diverse biological activities of compounds containing piperazine rings can be attributed to their ability to form hydrogen bonds and adjust molecular physicochemical properties .
Biochemical Pathways
Piperazine derivatives have been used as intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
Result of Action
Compounds containing piperazine rings have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Future Directions
properties
IUPAC Name |
tert-butyl 4-[2-(hydroxymethyl)-4-nitrophenyl]piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O5/c1-16(2,3)24-15(21)18-8-6-17(7-9-18)14-5-4-13(19(22)23)10-12(14)11-20/h4-5,10,20H,6-9,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQGFKSZCPHGFJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(2-(hydroxymethyl)-4-nitrophenyl)piperazine-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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